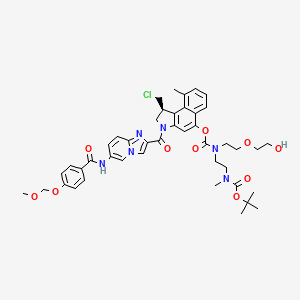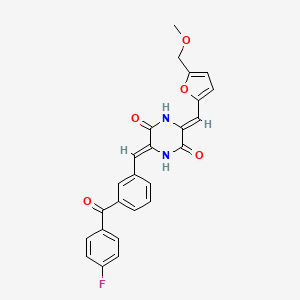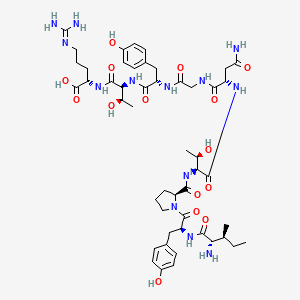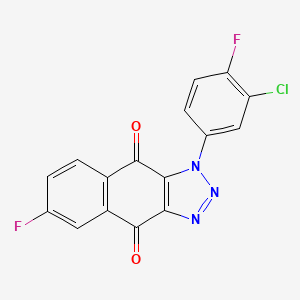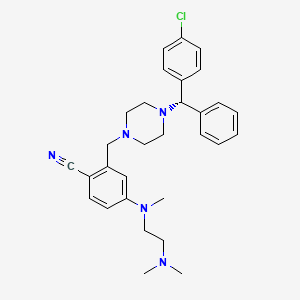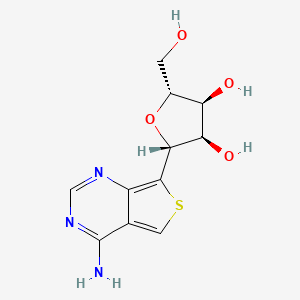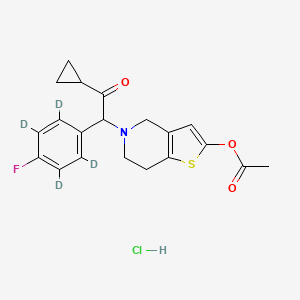
20a-Acetoxy-5b-pregnan-3a-ol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions to form the desired compound. For instance, the synthesis might involve the use of specific catalysts, solvents, and temperature conditions to ensure the formation of Compound 20 with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of Compound 20 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions: Compound 20 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
Compound 20 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: Compound 20 has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of materials, coatings, and other industrial products.
作用機序
The mechanism by which Compound 20 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
類似化合物との比較
- Compound 21
- Compound 22
- Compound 23
Comparison: While Compound 20 shares some similarities with these compounds, such as structural features or functional groups, it also has unique properties that set it apart. For instance, Compound 20 might have a higher affinity for certain molecular targets or exhibit different reactivity under specific conditions. These differences make it a valuable compound for specific applications where other similar compounds might not be as effective.
特性
分子式 |
C23H38O3 |
|---|---|
分子量 |
367.6 g/mol |
IUPAC名 |
[(1S)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1/i1D3,14D,19D |
InChIキー |
GQXZPRCPDHVBKD-FWQUXNTDSA-N |
異性体SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@]([2H])(C([2H])([2H])[2H])OC(=O)C |
正規SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


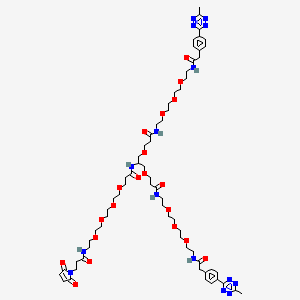
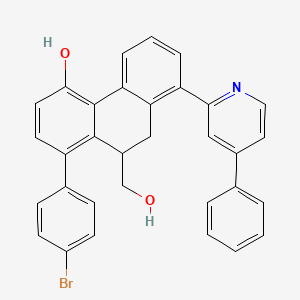
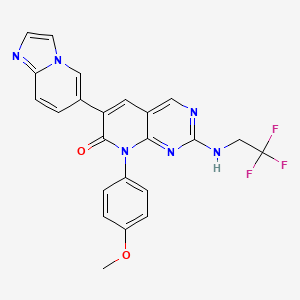
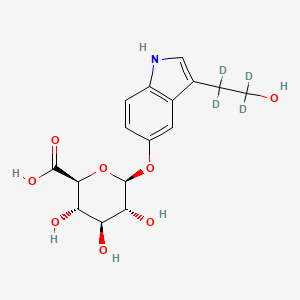
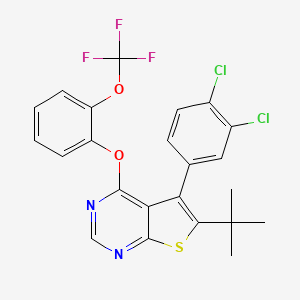
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
